4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
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Overview
Description
4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromothiophene moiety, a tetrahydropyrimidine ring, and a carboxylic acid ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromothiophene Moiety: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Construction of the Tetrahydropyrimidine Ring: The bromothiophene derivative is then reacted with appropriate reagents to form the tetrahydropyrimidine ring. This step often involves the use of urea or thiourea and a suitable aldehyde under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group using ethanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), sodium thiolate (NaSR), or Grignard reagents (RMgX).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in heterocyclic chemistry.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromothiophene moiety can facilitate binding to hydrophobic pockets, while the tetrahydropyrimidine ring can form hydrogen bonds with target molecules. The ester group may enhance the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromothiophene moiety allows for versatile chemical modifications, while the tetrahydropyrimidine ring provides a stable scaffold for various applications.
Properties
Molecular Formula |
C12H13BrN2O3S |
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Molecular Weight |
345.21 g/mol |
IUPAC Name |
ethyl 4-(4-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H13BrN2O3S/c1-3-18-11(16)9-6(2)14-12(17)15-10(9)8-4-7(13)5-19-8/h4-5,10H,3H2,1-2H3,(H2,14,15,17) |
InChI Key |
YNWSWWUSPZNGOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CS2)Br)C |
Origin of Product |
United States |
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